4-Isopropyl-1H-pyrazole-3,5-diamine

Catalog No.
S8931433
CAS No.
M.F
C6H12N4
M. Wt
140.19 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Isopropyl-1H-pyrazole-3,5-diamine

Product Name

4-Isopropyl-1H-pyrazole-3,5-diamine

IUPAC Name

4-propan-2-yl-1H-pyrazole-3,5-diamine

Molecular Formula

C6H12N4

Molecular Weight

140.19 g/mol

InChI

InChI=1S/C6H12N4/c1-3(2)4-5(7)9-10-6(4)8/h3H,1-2H3,(H5,7,8,9,10)

InChI Key

BJXUZGXTSPZPGA-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(NN=C1N)N

Suzuki–Miyaura Cross-Coupling Approaches for Pyrazole Functionalization

The Suzuki–Miyaura cross-coupling reaction has become a cornerstone for introducing aryl, heteroaryl, and styryl groups at the 4-position of pyrazole rings. A seminal approach begins with 4-bromo-3,5-dinitro-1H-pyrazole, which undergoes coupling with boronic acids in the presence of the XPhos Pd G2 precatalyst. This method tolerates electron-rich, electron-deficient, and sterically demanding boronic acids, enabling diverse substitution patterns.

Following coupling, the dinitropyrazole intermediate is reduced using iron powder and hydrazine hydrate. This two-step process achieves yields of 60–85% for 4-substituted pyrazole-3,5-diamines, depending on the boronic acid used. The table below summarizes optimized conditions:

Boronic Acid SubstituentTemperature (°C)Reaction Time (h)Yield (%)
Phenyl801282
4-Methoxyphenyl901875
2-Naphthyl1002468

This methodology’s versatility is demonstrated in the synthesis of CAN508 analogs, where a 4-methoxystyryl derivative was subsequently demethylated to yield a potent CDK9 inhibitor precursor.

Diazotization-Based Strategies for Amino Group Introduction

Diazotization reactions provide an alternative route for installing amino groups on pyrazole scaffolds. Starting with 4-isopropyl-3,5-dibromo-1H-pyrazole, sequential treatment with sodium nitrite and hydrochloric acid generates a diazonium intermediate. Subsequent coupling with malononitrile under alkaline conditions yields cyano-substituted precursors, which are hydrolyzed to the diamine using concentrated ammonium hydroxide.

Critical considerations for scale-up include:

  • Maintaining reaction temperatures below 5°C to prevent diazonium decomposition
  • Using excess hydrazine hydrate (3.0 equivalents) to ensure complete reduction of nitro intermediates
  • Implementing continuous flow systems to enhance safety during exothermic steps

Industrial-scale adaptations have achieved batch sizes exceeding 400 g with >95% purity, though residual iron catalysts require careful removal via chelating resins.

Modular Synthesis via Hydrazone Intermediate Utilization

While one-pot multicomponent approaches remain underdeveloped for this specific derivative, modular strategies using hydrazone intermediates show promise. 4-Isopropylpyrazole-3,5-diamine can be synthesized through the condensation of isopropylhydrazine with β-ketoamides, followed by thiocarbonylation and subsequent deprotection.

Key advantages of this route include:

  • Compatibility with solid-phase synthesis for parallel library generation
  • Mild reaction conditions (room temperature, aqueous ethanol solvent)
  • Tunable electronic properties through β-ketoamide substituent variation

Recent work has demonstrated the utility of this method in producing analogs with enhanced hydrogen-bonding capacity, critical for pharmaceutical applications targeting kinase domains.

XLogP3

0.6

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

3

Exact Mass

140.106196400 g/mol

Monoisotopic Mass

140.106196400 g/mol

Heavy Atom Count

10

Dates

Last modified: 11-21-2023

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